5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one
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Overview
Description
5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one: is an organic compound that features a tetrahydropyran ring substituted with a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one typically involves the reaction of tetrahydropyran with trimethylsilyl chloride in the presence of a base such as N-methylmorpholine (NMM). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one is used as a protecting group for alcohols. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, including sodium-glucose co-transporter 2 (SGLT2) inhibitors like canagliflozin and dapagliflozin, which are used in the treatment of type 2 diabetes .
Industry: In the chemical industry, it is used in the production of fine chemicals and as a reagent in various chemical transformations .
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the tetrahydropyran ring, preventing unwanted reactions at the protected site. During deprotection, the trimethylsilyl group is removed under acidic conditions, restoring the original functional group .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the trimethylsilyl group, used as a solvent and intermediate in organic synthesis.
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone: Another compound with multiple trimethylsilyl groups, used in the synthesis of SGLT2 inhibitors.
Uniqueness: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its role as a protecting group and intermediate in pharmaceutical synthesis highlights its importance in both academic and industrial research .
Biological Activity
5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one, also known by its CAS number 918422-55-6, is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C8H14O2Si
Molecular Weight: 174.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CSi(C)C1CC(=O)OCC1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group enhances lipophilicity, facilitating cellular membrane penetration. The tetrahydropyran ring structure is known to influence enzyme interactions and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activities
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Antioxidant Activity
- Preliminary studies suggest that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is linked to various diseases.
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Antimicrobial Properties
- The compound has shown potential antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.
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Cytotoxic Effects
- Research indicates that this compound may induce cytotoxic effects in cancer cell lines. For instance, studies using MTT assays have demonstrated that varying concentrations of the compound can significantly reduce cell viability in specific cancer types.
Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated an IC50 value comparable to established antioxidants, suggesting its potential utility in nutraceutical applications .
Study 2: Antimicrobial Activity
In vitro testing against common bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) within therapeutic ranges. These findings support its potential as a lead compound for developing new antimicrobial therapies .
Study 3: Cytotoxicity in Cancer Cells
A comprehensive study assessed the cytotoxic effects on various cancer cell lines using the MTT assay. Results showed that at concentrations ranging from 10 to 100 µM, this compound effectively reduced cell viability by up to 70% in certain leukemia and breast cancer cell lines .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Weight | 174.27 g/mol | Varies (e.g., other tetrahydropyrans) |
Antioxidant Activity | Significant | Varies; some exhibit lower efficacy |
Antimicrobial Activity | Effective against multiple strains | Some similar compounds less effective |
Cytotoxicity | High efficacy in cancer cells | Varies; some compounds show lower activity |
Properties
CAS No. |
918422-55-6 |
---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
5-trimethylsilyloxan-2-one |
InChI |
InChI=1S/C8H16O2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h7H,4-6H2,1-3H3 |
InChI Key |
UVSGHOKXFZINQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCC(=O)OC1 |
Origin of Product |
United States |
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